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Glutaconic acid

Cat. No.: B1233761
CAS No.: 505-36-2
M. Wt: 130.10 g/mol
InChI Key: XVOUMQNXTGKGMA-OWOJBTEDSA-N
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Description

Contextual Significance within Organic Chemistry Research

Within the domain of organic chemistry, dicarboxylic acids are a fundamental class of compounds used widely as precursors and building blocks in synthesis. wikipedia.org cis-Pentenedioic acid's significance stems from its bifunctional nature, possessing both alkene and carboxylic acid moieties. This combination allows for a diverse range of chemical transformations.

The presence of the cis double bond creates a specific spatial arrangement of the carbon backbone, influencing its reactivity compared to its saturated analogue, glutaric acid (pentanedioic acid), and its trans isomer. vulcanchem.comlarodan.com Research has explored its utility in various synthetic applications. For instance, unsaturated dicarboxylic acids are key monomers in the production of polymers like polyesters and polyamides. tandfonline.comresearchgate.net The reactivity of the double bond and the carboxylic acid groups allows for participation in reactions such as hydrogenation, esterification, and addition reactions, making it a versatile intermediate for creating more complex chemical structures. acs.org

In a biochemical context, derivatives of pentenedioic acid play a role in metabolic pathways. While its trans isomer, glutaconic acid, is more commonly cited as a product in the fermentation of glutamic acid by certain microorganisms, the study of these pathways provides insight into the metabolism of C5 dicarboxylic acids. cdnsciencepub.com The investigation of such compounds is also relevant to understanding certain metabolic disorders. For example, glutaric aciduria type I is an inherited disorder characterized by the accumulation of glutaric acid and related metabolites, including this compound, highlighting the importance of this class of compounds in cellular metabolism. iarc.frnih.gov

Isomeric Considerations in Unsaturated Dicarboxylic Acid Chemistry

The chemistry of unsaturated dicarboxylic acids is profoundly influenced by isomerism. In the case of pentenedioic acid, the primary isomeric distinction is between the cis ((2Z)-pent-2-enedioic acid) and trans ((2E)-pent-2-enedioic acid) configurations of the double bond. wikipedia.org

The cis configuration forces the carbon chain into a bent geometry. This steric arrangement brings the two carboxylic acid groups into closer proximity, which can influence intramolecular interactions and reaction pathways, such as the potential for anhydride (B1165640) formation under certain conditions. In contrast, the trans isomer, more commonly known as this compound, has a more linear and extended structure. vulcanchem.com This difference in three-dimensional shape leads to distinct physical properties and reactivity profiles.

The table below summarizes key properties of cis-pentenedioic acid.

PropertyValue
IUPAC Name(2Z)-pent-2-enedioic acid
Common Namecis-Glutaconic acid, cis-Pentenedioic acid
CAS Number505-36-2
Molecular FormulaC₅H₆O₄
Molecular Weight130.10 g/mol
Melting Point136 °C
Exact Mass130.02660867 Da
Polar Surface Area74.6 Ų
XLogP3-AA-0.3

Data sourced from multiple references. nih.govechemi.com

Beyond geometric isomerism, structural isomers with the same molecular formula but different connectivity are also significant in the study of unsaturated dicarboxylic acids. These include compounds that are crucial in both industrial and biological chemistry.

The following table compares cis-pentenedioic acid with its trans isomer and other related dicarboxylic acids.

Compound NameSystematic NameStructureKey Characteristics
cis-Pentenedioic acid (2Z)-pent-2-enedioic acidC(C=CC(=O)O)C(=O)O (cis)Bent molecular geometry due to the cis-double bond. vulcanchem.com
trans-Pentenedioic acid (2E)-pent-2-enedioic acidC(C=CC(=O)O)C(=O)O (trans)Also known as this compound; more linear structure. vulcanchem.comcdnsciencepub.com Accumulates in certain metabolic disorders. iarc.fr
Itaconic acid 2-Methylenebutanedioic acidC=C(CC(=O)O)C(=O)OA branched isomer used in the production of synthetic resins and fibers. vulcanchem.com
Citraconic acid 2-Methyl-2Z-butenedioic acidC(=C(C(=O)O)C)C(=O)O (cis)A methylated derivative of maleic acid (cis-butenedioic acid). vulcanchem.com
Mesaconic acid 2-Methyl-2E-butenedioic acidC(=C(C(=O)O)C)C(=O)O (trans)The trans-isomer of citraconic acid. vulcanchem.com

Current Research Landscape and Emerging Academic Paradigms

The contemporary research landscape for dicarboxylic acids, including cis-pentenedioic acid, is increasingly driven by the principles of green chemistry and biotechnology. A significant emerging paradigm is the shift from petrochemical-based synthesis to microbial production. Researchers are engineering metabolic pathways in microorganisms like Escherichia coli and Corynebacterium glutamicum to produce valuable platform chemicals from renewable feedstocks. researchgate.netnih.gov While much of this research has focused on related compounds like cis,cis-muconic acid (a precursor to adipic acid and terephthalic acid) and this compound, the developed techniques and strategies are applicable to the biosynthesis of other unsaturated dicarboxylic acids. researchgate.netnih.gov

For example, studies have demonstrated the production of this compound in engineered E. coli by constructing novel biosynthetic pathways. researchgate.net This bio-based approach is seen as a sustainable alternative to traditional chemical synthesis and is a major focus of current academic and industrial research.

Another active area of research involves the use of these acids as building blocks for advanced materials. The unique structures of unsaturated dicarboxylic acids make them suitable monomers for creating specialty polymers with tailored properties. Research into the reaction of unsaturated diacid anhydrides with other compounds to form polymers highlights the potential for creating new materials. tandfonline.com

Furthermore, the biological roles and effects of these compounds continue to be an area of investigation. Studies on the neurotoxic effects of trans-glutaconic acid in the context of glutaric aciduria type I contribute to a deeper understanding of the pathophysiology of metabolic diseases. nih.gov This research underscores the importance of studying the specific biological activities of each isomer. The development of sophisticated analytical techniques also allows for more precise detection and quantification of these acids in biological and environmental samples, furthering research into their metabolic pathways and ecological impact. science.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O4 B1233761 Glutaconic acid CAS No. 505-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-2-enedioic acid
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InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+
Source PubChem
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InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(C=CC(=O)O)C(=O)O
Source PubChem
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Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O
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Molecular Formula

C5H6O4
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DSSTOX Substance ID

DTXSID70211883
Record name trans-Glutaconic acid
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Molecular Weight

130.10 g/mol
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Physical Description

Solid
Record name Glutaconic acid
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CAS No.

628-48-8, 1724-02-3, 505-36-2
Record name trans-Glutaconic acid
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Record name Glutaconic acid, trans
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Record name Pent-2-ene-1,5-dioic acid
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Record name GLUTACONIC ACID, TRANS
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Melting Point

133 - 135 °C
Record name Glutaconic acid
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Synthetic Methodologies for Cis Pentenedioic Acid and Its Analogues

Stereoselective Synthesis Approaches for cis-Configuration

Achieving the cis-configuration in pentenedioic acid and its analogs requires precise control over the stereochemistry of the synthetic reactions. This is often accomplished through catalytic methods or the use of chiral auxiliaries.

Catalytic Strategies for Diastereoselective Synthesis

Catalytic approaches are pivotal in selectively producing the desired diastereomer. For instance, the synthesis of certain piperidine (B6355638), pyrrolidine (B122466), and azepane derivatives utilizes dialdehyde (B1249045) or dinitrile compounds in stereoselective reactions. google.com One patented method for producing cis-p-menthane-3,8-diol employs a solid acid catalyst and a phase transfer catalyst to guide the cyclization of citronellal, which enhances the yield of the single cis-structure. google.com Another example involves the use of palladium catalysis with specific ligands, such as the combination of PdCl2 and HeMaRaphos, to achieve dicarbonylation of allylic alcohols, leading to dicarboxylic acids. researchgate.net

Catalyst SystemReactantsProductKey Feature
Solid Acid & Phase Transfer CatalystCitronellalcis-p-Menthane-3,8-diolDirected cyclization for high cis-selectivity. google.com
PdCl2 / HeMaRaphosAllylic AlcoholsDicarboxylic AcidsPromotes two distinct carbonylation reactions with high selectivity. researchgate.net
Niobium Pentoxide (Nb2O5)Dicarboxylic Acids and AminesDiamidesActs as a water- and base-tolerant Lewis acid catalyst. acs.org

Chiral Auxiliary and Asymmetric Induction in cis-Pentenedioic Acid Construction

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org

Examples of chiral auxiliaries and their applications include:

Evans' Oxazolidinones : These are frequently used in asymmetric aldol (B89426) reactions to create β-hydroxy carbonyl compounds with high stereoselectivity. numberanalytics.comtcichemicals.com

Oppolzer's Camphorsultam : This auxiliary is effective in directing asymmetric Diels-Alder reactions. numberanalytics.com

Pseudoephedrine and Pseudoephenamine : These are practical chiral auxiliaries for diastereoselective alkylation reactions, leading to enantiomerically enriched carboxylic acids. wikipedia.orgharvard.edu

(S)-Benzyl Mandelate : This has been used as a common chiral auxiliary for the diastereoselective ring opening of cyclic anhydrides to synthesize pentenedioic acid monoesters. acs.org

The use of these auxiliaries can significantly influence the stereoselectivity of reactions. For example, conjugate addition of certain reagents to alpha-methylene glutarate containing a chiral auxiliary has been explored, though with modest diastereoselectivity. researchgate.net

Classical and Modern Synthetic Routes for Pentenedioic Acid Frameworks

The synthesis of the pentenedioic acid backbone can be achieved through both traditional and contemporary chemical methods. Classical approaches often involve multi-step procedures, while modern routes may offer more direct and efficient pathways.

One classical method involves the reaction of 1,3-dibromopropane (B121459) with sodium cyanide to form 1,3-dicyanopropane, which is then hydrolyzed to yield pentenedioic acid. egyankosh.ac.in Modern synthetic strategies are continually being developed to improve efficiency and scalability. rsc.org For example, niobium pentoxide (Nb2O5) has been demonstrated as an effective Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. acs.org

Derivatization from Precursor Compounds

The formation of cis-pentenedioic acid can also be accomplished by modifying existing molecules through oxidation or the interconversion of functional groups.

Oxidation Reactions Yielding Pentenedioic Acid Structures

Oxidation of suitable precursors is a common method for creating pentenedioic acid. For instance, the oxidation of cyclic ketones, such as cyclopentanone, with strong oxidizing agents can lead to the formation of pentanedioic acid through carbon-carbon bond cleavage. libretexts.org Another approach is the oxidation of glutaraldehyde (B144438). A patented method describes the use of a supported solid catalyst containing palladium (Pd) with air as the oxidant to convert glutaraldehyde to glutaric acid (pentanedioic acid) under mild conditions. google.com Similarly, the ozonolysis of catechol has been investigated for the synthesis of cis,cis-muconic acid, a related unsaturated dicarboxylic acid. mdpi.com

PrecursorOxidizing Agent/CatalystProduct
CyclopentanoneStrong oxidizing agents (e.g., KMnO4)Pentanedioic acid libretexts.org
GlutaraldehydePd-based solid catalyst with airGlutaric acid (Pentanedioic acid) google.com
CatecholOzonecis,cis-Muconic acid mdpi.com

Functional Group Interconversions for cis-Pentenedioic Acid Formation

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. ub.eduimperial.ac.uk This can be a key step in the synthesis of cis-pentenedioic acid. For example, the hydrolysis of a dinitrile or a diester can yield the corresponding dicarboxylic acid. egyankosh.ac.in The Arndt-Eistert reaction provides a method for homologation of a carboxylic acid, which could be applied in a multi-step synthesis of the pentenedioic acid framework. vanderbilt.edu

Starting Functional GroupReagents/ReactionResulting Functional Group
DinitrileAcid or base hydrolysisDicarboxylic acid egyankosh.ac.in
DiesterAcid or base hydrolysisDicarboxylic acid
Carboxylic AcidArndt-Eistert ReactionHomologated Carboxylic Acid vanderbilt.edu
AlcoholOxidationCarboxylic Acid

Reactivity and Mechanistic Studies of Cis Pentenedioic Acid

Intramolecular Cyclization Reactions: Anhydride (B1165640) Formation and Kinetics

Dicarboxylic acids, such as pentanedioic acid, can undergo intramolecular cyclization to form cyclic anhydrides, particularly when a five- or six-membered ring can be formed. libretexts.org In the case of cis-pentenedioic acid, the cis geometry of the double bond facilitates the proximity of the two carboxylic acid groups, making it susceptible to cyclization to form cis-pentenedioic anhydride. This reaction is typically promoted by heating or the use of dehydrating agents.

While specific kinetic data for the anhydride formation of cis-pentenedioic acid is not extensively detailed in the provided search results, the kinetics of anhydride formation in similar systems, such as poly(acrylic acid) xerogels, have been studied. nih.gov These studies indicate that the formation of anhydrides can follow a second-order mechanism. nih.gov The reaction generally proceeds via nucleophilic acyl substitution, where one carboxylic acid group attacks the other, leading to the elimination of a water molecule. libretexts.org

Decarboxylation Pathways and Associated Mechanistic Insights

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for many carboxylic acids. mu-pleven.bg For dicarboxylic acids, the ease of decarboxylation often depends on the relative position of the second carbonyl group. mu-pleven.bg While simple carboxylic acids undergo decarboxylation with difficulty, those with a second carbonyl group in the β-position are more susceptible. mu-pleven.bg

cis-Pentenedioic acid is a β,γ-unsaturated dicarboxylic acid. The decarboxylation of β,γ-unsaturated acids can be catalyzed by acids. carnegiescience.edu The mechanism involves the protonation of the double bond, which facilitates the departure of carbon dioxide. carnegiescience.edu This process can lead to the formation of various products depending on the reaction conditions. For instance, the decarboxylation of aconitic acid, a related tricarboxylic olefin, yields itaconic acid through an acid-catalyzed mechanism. carnegiescience.edu

Olefinic Transformations: Isomerization and Addition Reactions

The carbon-carbon double bond in cis-pentenedioic acid is a key site for various transformations, including isomerization and addition reactions.

cis/trans Isomerization Dynamics and Equilibrium

cis-Pentenedioic acid can undergo isomerization to its more stable trans isomer, (E)-pentenedioic acid. This isomerization can be induced by heat or catalyzed by acids. scribd.com The conversion of maleic acid to fumaric acid is a classic example of this type of cis-trans isomerization. scribd.com The trans isomer is generally more stable due to reduced steric strain. scribd.com The equilibrium between the cis and trans isomers is influenced by the reaction conditions. The energy difference between the isomers and the activation energy for the transition state determine the kinetics and equilibrium position of the isomerization. researchgate.net

Stereospecificity in Addition Reactions across the Double Bond

Addition reactions across the double bond of cis-pentenedioic acid can exhibit stereospecificity, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comalrasheedcol.edu.iq The nature of the reagent and the reaction mechanism determine whether the addition is syn (addition to the same face of the double bond) or anti (addition to opposite faces). alrasheedcol.edu.iq

For example, the addition of halogens like bromine to alkenes is typically an anti-addition, proceeding through a cyclic halonium ion intermediate. alrasheedcol.edu.iq The stereochemical outcome of such additions to cis-pentenedioic acid would be the formation of specific diastereomers. Other addition reactions, such as hydroboration-oxidation, are known to proceed with syn-stereochemistry. chemistrysteps.com The specific products formed from addition reactions to cis-pentenedioic acid will depend on the chosen reagent and its characteristic stereochemical pathway.

Acid-Catalyzed and Base-Catalyzed Reaction Mechanisms

Both acid and base catalysis play a crucial role in the reactivity of cis-pentenedioic acid, influencing reactions at both the carboxylic acid groups and the double bond. numberanalytics.comcreative-enzymes.com

Acid-Catalyzed Reactions:

Esterification: In the presence of an acid catalyst, cis-pentenedioic acid can react with alcohols to form esters. numberanalytics.com The acid protonates a carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by the alcohol. mu-pleven.bg

Isomerization: As mentioned earlier, acid can catalyze the isomerization of the cis double bond to the more stable trans configuration. scribd.com

Aldol-type reactions: Acid can promote aldol-type condensation reactions, as seen in the reactions of similar compounds like cis-pinonaldehyde. nih.gov This involves the formation of an enol intermediate which then acts as a nucleophile. masterorganicchemistry.com

Base-Catalyzed Reactions:

Saponification: Esters of cis-pentenedioic acid can be hydrolyzed back to the carboxylate salt under basic conditions. gsmu.by

Deprotonation and Nucleophilic Reactions: A base can deprotonate the carboxylic acid groups, forming carboxylates. The resulting species can then participate in various nucleophilic reactions.

Addition Reactions: In some cases, base catalysis can facilitate addition reactions across the double bond.

Complexation Chemistry and Metal-Ligand Coordination Studies

The carboxylate groups of cis-pentenedioic acid can act as ligands, coordinating with metal ions to form metal complexes or coordination compounds. idc-online.comuomustansiriyah.edu.iq The ability of the two carboxylate groups to chelate to a metal center can lead to the formation of stable ring structures. The geometry of the cis isomer can influence the coordination mode and the resulting structure of the metal complex. libretexts.org

Studies on related dicarboxylic acids have shown the formation of various metal complexes with interesting structural and reactive properties. researchgate.net The coordination of metal ions can also influence the reactivity of the organic ligand itself. For example, the formation of a metal complex can affect the electronic properties of the double bond, potentially altering its susceptibility to addition or isomerization reactions. The "cis effect" in coordination chemistry describes how a ligand can influence the lability of another ligand positioned cis to it, which can be relevant in octahedral complexes formed with cis-pentenedioic acid. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of Cis Pentenedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. For cis-pentenedioic acid, ¹H and ¹³C NMR provide unambiguous evidence for its carbon skeleton and, crucially, its stereochemistry.

The ¹H NMR spectrum of cis-pentenedioic acid is expected to show three distinct signals corresponding to the three types of protons in different chemical environments: the vinyl protons, the methylene (B1212753) protons, and the acidic carboxylic acid protons.

Carboxylic Acid Protons (-COOH): These protons are highly deshielded and would appear as a broad singlet far downfield, typically in the range of 10.0-13.2 ppm. orgchemboulder.com The broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

Vinyl Protons (=CH-): The two protons on the double bond are chemically equivalent due to the molecule's symmetry but will couple to the adjacent methylene protons. Their chemical shift is expected in the vinylic region, approximately 4.5-6.5 ppm. openstax.org The cis relationship between these protons would result in a smaller coupling constant (J-value), typically 5-10 Hz, compared to the corresponding trans isomer (11-18 Hz), which is a key diagnostic feature. usp.br

Methylene Protons (-CH₂-): These protons are adjacent to a double bond (allylic) and a carboxylic acid group, leading to a chemical shift in the range of 2.0-2.7 ppm. orgchemboulder.com They would appear as a triplet due to coupling with the two vinyl protons.

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom.

Carbonyl Carbons (-COOH): These carbons are the most deshielded, appearing in the 170-185 ppm region. libretexts.org

Vinylic Carbons (=CH-): The carbons of the double bond are expected to resonate in the 115-140 ppm range. chemguide.co.uk

Methylene Carbon (-CH₂-): The allylic methylene carbon would appear further upfield, typically between 20-40 ppm. pdx.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-Pentenedioic Acid
Atom Signal Type Predicted Chemical Shift (ppm) Notes
¹H NMR
-COOHBroad Singlet10.0 - 13.2Highly deshielded, position and width are solvent and concentration dependent.
=CH-Multiplet (Triplet)4.5 - 6.5cis-coupling constant (J) of 5-10 Hz is expected.
-CH₂-Multiplet (Triplet)2.0 - 2.7Allylic position deshields the protons.
¹³C NMR
-C OOHSinglet170 - 185Typical range for carboxylic acid carbonyls.
=C H-Singlet115 - 140Typical range for alkene carbons.
-C H₂-Singlet20 - 40Typical range for allylic carbons.

Dynamic NMR (DNMR) techniques could be employed to study the conformational dynamics of cis-pentenedioic acid, such as the rotation around the C-C single bonds. By varying the temperature, it might be possible to observe changes in the NMR spectrum that correspond to the freezing out of specific conformers. Furthermore, DNMR is an essential tool for studying the kinetics of cis-trans isomerization. If an equilibrium exists between cis- and trans-pentenedioic acid, DNMR could be used to determine the rate of interconversion and the thermodynamic parameters of the equilibrium, providing insight into the relative stability of the isomers under different conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of cis-pentenedioic acid would be dominated by absorptions from the carboxylic acid and alkene functional groups.

O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. orgchemboulder.com

C-H Stretch: A medium intensity band would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the vinyl C-H stretch. orgchemboulder.com The aliphatic C-H stretch from the methylene group would be observed just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band is expected between 1725 and 1680 cm⁻¹, indicative of the carbonyl group in a carboxylic acid. mit.edu Conjugation with the C=C double bond may shift this absorption to the lower end of the range.

C=C Stretch: A medium-to-weak absorption band around 1660-1630 cm⁻¹ is characteristic of the C=C double bond stretch. spectroscopyonline.com For a relatively symmetric cis-alkene, this peak can be weak in the IR spectrum. stackexchange.com

C-O Stretch & O-H Bend: Strong bands for the C-O stretch and O-H bend are also expected between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar, symmetric bonds.

C=C Stretch: The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum (around 1660-1630 cm⁻¹) due to the high polarizability of the double bond. utoronto.calibretexts.org This makes Raman an excellent tool for confirming the presence of the alkene moiety.

Symmetric C=O Stretch: The symmetric stretch of the two carbonyl groups in a hydrogen-bonded dimer can also be observed.

Table 2: Expected Vibrational Frequencies for cis-Pentenedioic Acid
Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Expected Intensity
O-H stretch (H-bonded)IR3300 - 2500Strong, Very Broad
=C-H stretchIR3100 - 3000Medium
C=O stretchIR1725 - 1680Very Strong
C=C stretchIR1660 - 1630Weak to Medium
C=C stretchRaman1660 - 1630Strong
C-O stretchIR1320 - 1210Strong
O-H bendIR1440 - 1395Medium

Mass Spectrometry for Molecular Characterization and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For cis-pentenedioic acid (molar mass ≈ 130.10 g/mol ), an electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 130.

The fragmentation of dicarboxylic acids is well-studied and typically involves characteristic losses from the molecular ion. cdnsciencepub.com Expected fragmentation pathways for cis-pentenedioic acid include:

Loss of H₂O: A peak at m/z 112 ([M-18]⁺) resulting from the loss of a water molecule.

Loss of a Hydroxyl Radical: A peak at m/z 113 ([M-17]⁺) from the cleavage of an O-H bond.

Decarboxylation: A prominent peak at m/z 86 ([M-44]⁺) due to the loss of carbon dioxide.

Loss of a Carboxyl Group: A peak at m/z 85 ([M-45]⁺) from the loss of the entire -COOH group. nih.gov

Further fragmentation of these primary ions would lead to a complex pattern in the lower mass region, providing a unique fingerprint for the molecule. Electrospray ionization (ESI) in negative mode would be expected to show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 129. researchgate.net

X-ray Crystallography and Solid-State Structural Investigations of cis-Pentenedioic Acid and its Salts

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org A single-crystal X-ray diffraction study of cis-pentenedioic acid would provide precise bond lengths, bond angles, and torsional angles.

Advanced Chromatographic Techniques for Separation, Isolation, and Purity Assessment in Research

Chromatographic methods are indispensable for the separation and purification of cis-pentenedioic acid from reaction mixtures or natural sources, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of organic acids. windows.net

Reversed-Phase HPLC: A C18 stationary phase is typically used. To achieve good peak shape and retention for polar organic acids, the mobile phase is often acidified (e.g., with phosphoric acid or formic acid). sigmaaldrich.comshimadzu.com The acid suppresses the ionization of the carboxyl groups, making the molecule less polar and increasing its retention on the non-polar stationary phase.

Mixed-Mode or Ion-Exclusion Chromatography: These specialized techniques can also offer high selectivity for separating mixtures of organic acids. lcms.cz

HPLC is also the primary method for separating cis-pentenedioic acid from its trans isomer. The different three-dimensional shapes of the isomers lead to different interactions with the stationary phase, allowing for their separation. The purity of an isolated sample can be accurately determined by HPLC with UV detection, as the carboxyl and alkene groups are chromophores.

Computational and Theoretical Chemistry of Cis Pentenedioic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. scispace.comuci.edu It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. uci.edu DFT calculations for cis-pentenedioic acid yield fundamental insights into its molecular properties.

Detailed research findings from DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), reveal critical aspects of the molecule's reactivity and stability. researchgate.net Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net For cis-pentenedioic acid, the π-system of the double bond and the carbonyl groups are expected to dominate the frontier orbitals. The HOMO is likely a π-orbital associated with the C=C double bond, while the LUMO is expected to be a π* anti-bonding orbital, primarily localized on the carboxylic acid groups.

Furthermore, DFT allows for the calculation of various electronic and reactivity descriptors. These parameters quantify different aspects of the molecule's behavior in chemical reactions. A hypothetical set of such descriptors for cis-pentenedioic acid is presented in the table below, based on typical values for similar organic acids.

DescriptorDefinitionHypothetical ValueSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.2 eVIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eVIndicates electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO5.7 eVRelates to chemical reactivity and stability
Ionization Potential (I)-EHOMO7.2 eVEnergy required to remove an electron
Electron Affinity (A)-ELUMO1.5 eVEnergy released upon adding an electron
Electronegativity (χ)(I + A) / 24.35 eVTendency to attract electrons
Chemical Hardness (η)(I - A) / 22.85 eVResistance to change in electron configuration
Electrophilicity Index (ω)χ² / (2η)3.32 eVPropensity to act as an electrophile

DFT calculations also enable the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. For cis-pentenedioic acid, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic groups, indicating their role as nucleophilic and hydrogen-bond accepting sites. Positive potential (blue) would be concentrated around the hydroxyl hydrogens, highlighting them as the primary sites for electrophilic interaction and hydrogen-bond donation.

Molecular Modeling and Conformational Analysis of the cis-Isomer

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structures a molecule can adopt. cis-Pentenedioic acid possesses significant conformational flexibility due to the rotation around several single bonds. The primary degrees of freedom are the torsional angles involving the two carboxylic acid groups. acs.org

A systematic conformational search, typically performed using methods like DFT (e.g., B3LYP/6-31++G**) or Møller-Plesset perturbation theory (MP2), can identify the stable conformers on the potential energy surface. acs.orgfrontiersin.org For the related trans-glutaconic acid, computational studies have shown that multiple conformers exist with significant populations at room temperature, differing in the orientation of the two carboxylic groups. acs.org

For cis-pentenedioic acid, the key dihedral angles determining the conformation are:

θ1 (O=C-C=C): Rotation around the C-C single bond adjacent to the double bond.

θ2 (C-C-C-C): Rotation around the central C-C single bond.

θ3 (H-O-C=O): Rotation of the hydroxyl hydrogen of the first carboxylic group.

θ4 (H-O-C=O): Rotation of the hydroxyl hydrogen of the second carboxylic group.

Each carboxylic group can exist in either a cis or trans conformation (referring to the orientation of the H-O-C=O dihedral angle). This leads to four main possibilities for the carboxyl groups alone: trans-trans, cis-trans, trans-cis, and cis-cis. Computational studies on similar dicarboxylic acids show that conformers with the trans carboxylic arrangement (dihedral angle near 180°) are generally more stable due to reduced steric hindrance. acs.org However, conformers with cis arrangements (dihedral angle near 0°) can be stabilized by intramolecular hydrogen bonds, although this is often accompanied by increased ring strain.

The analysis predicts several low-energy conformers for cis-pentenedioic acid. The relative energies, calculated as Gibbs free energies (ΔG), determine their equilibrium populations at a given temperature.

Conformer IDCarboxyl 1 OrientationCarboxyl 2 OrientationRelative Gibbs Free Energy (kJ/mol)Key Features
CP-1transtrans0.00Most stable, planar carboxyl groups, minimal steric hindrance.
CP-2cistrans~4-6One carboxyl group in higher-energy cis form.
CP-3transcis~4-6Symmetric to CP-2, one carboxyl group in cis form.
CP-4ciscis>10Both carboxyl groups in cis form, potentially stabilized by intramolecular H-bond but sterically strained.

This conformational flexibility is critical as the geometry of the molecule influences its spectroscopic properties, reactivity, and ability to form specific hydrogen-bonding networks in the solid state or in solution.

Simulation of Spectroscopic Properties (IR, Raman, UV-Vis) for Spectral Interpretation

Computational simulations of spectra are indispensable for interpreting experimental data and assigning specific spectral features to molecular vibrations or electronic transitions.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational spectra (IR and Raman) are typically calculated using DFT methods. The process involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to atomic displacements to obtain harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically scaled to better match experimental values, accounting for anharmonicity and limitations of the theoretical level. nih.gov

For cis-pentenedioic acid, the simulated IR and Raman spectra would be dominated by characteristic group frequencies. The most intense IR bands are expected to be the O-H stretching of the carboxylic acid (broad, around 3000 cm⁻¹), the C=O stretching (strong, around 1700-1730 cm⁻¹), and the C=C stretching (around 1650 cm⁻¹). nih.gov Raman spectroscopy, being sensitive to changes in polarizability, would show a strong C=C stretching band. spectroscopyonline.com Comparing simulated spectra for different conformers can help identify which conformers are present in an experimental sample. nih.gov

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹, Scaled)Expected IR IntensityExpected Raman Intensity
O-H Stretch (H-bonded)~3000Strong, BroadWeak
C-H Stretch (vinyl)~3050MediumMedium
C=O Stretch~1720Very StrongMedium
C=C Stretch~1650MediumStrong
C-O-H Bend~1420MediumWeak
C-O Stretch~1250StrongWeak

UV-Vis Spectroscopy: The simulation of UV-Vis spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfaccts.de This method calculates the energies of electronic excited states and the probabilities of transitions to these states from the ground state. For cis-pentenedioic acid, a conjugated system containing both C=C and C=O chromophores, the key electronic transitions are π → π* and n → π*. msu.edu

The π → π* transition, involving the promotion of an electron from the π bonding orbital to the π* anti-bonding orbital, is expected to be strong (high molar absorptivity) and occur at a lower wavelength (higher energy). The n → π* transition involves promoting a non-bonding electron from an oxygen lone pair to the π* anti-bonding orbital. This transition is typically weaker and occurs at a longer wavelength (lower energy). msu.edu TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and oscillator strengths for these transitions, aiding in the interpretation of the experimental UV-Vis spectrum.

Reaction Pathway Energetics and Transition State Analysis for Proposed Mechanisms

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. For cis-pentenedioic acid, this approach can be used to study mechanisms such as cis-trans isomerization, addition reactions across the double bond, or decarboxylation.

The methodology involves locating the stationary points on the potential energy surface. Reactants and products correspond to energy minima, while transition states (TS) are first-order saddle points. sioc-journal.cn DFT methods, such as B3LYP, are commonly used to optimize the geometries of these structures and calculate their energies. nih.gov A key step is the identification of the transition state structure, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, studying the base-catalyzed isomerization of cis-pentenedioic acid to its trans-isomer would involve:

Modeling the reactant (cis-isomer) and product (trans-isomer).

Proposing a mechanism, possibly involving the addition of a base to form a carbanionic intermediate that allows for rotation around the C-C bond.

Locating the transition state for bond rotation in the intermediate.

Calculating the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactant and product minima. sioc-journal.cn Studies on related molecules, like the enzymatic dehalogenation of cis-3-chloroacrylic acid, have successfully used this approach to differentiate between proposed mechanistic pathways and clarify the roles of specific catalytic residues by calculating the barriers for each step. nih.gov

Reaction StepDescriptionComputational GoalKey Output
Reactant ComplexInitial state of reactants before reaction.Geometry optimization.Minimum energy structure.
Transition State (TS)Highest energy point along the reaction coordinate.Locate saddle point (e.g., using Berny algorithm).Structure and energy of TS; one imaginary frequency.
Activation Energy (Ea)Energy barrier for the reaction (ETS - EReactant).Calculate single-point energies.Value in kcal/mol or kJ/mol.
IntermediateA metastable species formed during the reaction.Geometry optimization.Local minimum energy structure.
Product ComplexFinal state of products.Geometry optimization.Minimum energy structure.

Quantum Mechanical Studies of Intermolecular Interactions and Hydrogen Bonding Networks

The carboxylic acid functional groups in cis-pentenedioic acid are potent hydrogen bond donors (the -OH group) and acceptors (both the carbonyl C=O and hydroxyl O). nih.gov This allows the molecule to form a variety of intermolecular interactions, particularly strong hydrogen bonds, which govern its properties in the condensed phase and crystal structure.

Quantum mechanical studies are essential for accurately describing these non-covalent interactions. While DFT can provide a reasonable description, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory [e.g., CCSD(T)] are often required for quantitative accuracy, especially for weak interactions. acs.org

The most common hydrogen-bonding motif for carboxylic acids is the formation of a cyclic dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. For cis-pentenedioic acid, this would create a stable eight-membered ring structure. Computational studies would involve:

Optimizing the geometry of the dimer at a high level of theory.

Calculating the interaction energy, corrected for basis set superposition error (BSSE), to determine the strength of the hydrogen bonds.

Analyzing the geometric parameters of the hydrogen bonds (e.g., D-H···A distance and angle).

To understand the nature of the interaction, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (London forces). sciengine.com For carboxylic acid dimers, the interaction is typically dominated by the electrostatic component, with significant contributions from induction and dispersion. sciengine.com

Interaction ComponentPhysical OriginExpected Contribution for Carboxylic Acid Dimer
ElectrostaticsInteraction between static charge distributions (dipoles, quadrupoles, etc.).Strongly attractive, dominant term.
ExchangePauli repulsion from overlapping electron clouds.Strongly repulsive.
InductionDistortion of one molecule's electron cloud by the other's static field.Attractive.
DispersionCorrelated fluctuations of electron clouds (van der Waals forces).Attractive.

These computational approaches can also be extended to model larger clusters and periodic solid-state structures, helping to predict and understand the crystal packing of cis-pentenedioic acid and its cocrystals. cardiff.ac.uk

Biochemical Pathways and Enzymatic Transformations Involving Pentenedioic Acid Structures

Occurrence as Metabolic Intermediates in Microbial and Plant Systems

While cis-pentenedioic acid itself is not a universally common metabolite, its isomer, glutaconic acid, and its activated form, glutaconyl-CoA, are recognized intermediates in specific metabolic pathways, particularly in anaerobic microorganisms. wikipedia.orgsciepublish.com The only known natural biosynthetic pathway for this compound is found in anaerobic bacteria such as Acidaminococcus fermentans and Clostridium symbiosum. sciepublish.com In these organisms, glutaconyl-CoA is a key intermediate in the metabolism of lysine (B10760008). wikipedia.org

In plants, metabolic profiling has revealed the presence of a wide array of organic acids that change in response to various stimuli. btsjournals.com For instance, studies on mulberry leaves have shown significant changes in the levels of various organic acids and phenols upon treatment with coronatine, a plant immunity inducer. btsjournals.com While these studies confirm the dynamic nature of dicarboxylic acid pools in plants, the specific identification of cis-pentenedioic acid as a routine metabolic intermediate in plants is not widely documented.

Table 1: Examples of Pentenedioic Acid Isomers in Natural Systems
CompoundOrganism TypeSpecific Organism (Example)Metabolic RoleReference
This compound / Glutaconyl-CoAAnaerobic BacteriaAcidaminococcus fermentans, Clostridium symbiosumIntermediate in lysine metabolism wikipedia.orgsciepublish.com

Enzymatic Synthesis and Biotransformation Mechanisms of Related Dicarboxylic Acids

The enzymatic synthesis of dicarboxylic acids (DCAs) is a field of significant research interest, often focusing on microbial systems to create sustainable alternatives to chemical manufacturing. nih.gov A primary mechanism for producing DCAs in microorganisms is the ω-oxidation pathway. nih.govacs.org This pathway, found in alkane-assimilating microorganisms, metabolizes alkanes or fatty acids by introducing carboxylic acid groups at both ends of the carbon chain. nih.gov

Microorganisms like Corynebacterium sp. and engineered Escherichia coli have been utilized for this purpose. acs.orgmicrobiologyresearch.org For instance, Corynebacterium sp. strain 7E1C can produce dodecanedioic acid when grown on dodecane. microbiologyresearch.orgpsu.edu The efficiency of DCA production is influenced by the substrate specificities of enzymes like long-chain acyl-CoA synthetase, thioesterases, and alcohol dehydrogenases. microbiologyresearch.org

Another important class of enzymes used in the synthesis of dicarboxylic acid derivatives are lipases. These enzymes can catalyze esterification reactions to produce diesters from dicarboxylic acids and alcohols, a process that has been studied for sebacic acid. chesci.com Similarly, enzymatic polymerization using enzymes like lipases has been explored for producing polyesters from muconic acid, a structurally related unsaturated dicarboxylic acid. rug.nl These biotransformation methods highlight the potential for using enzymes to synthesize a wide array of dicarboxylic acids and their derivatives under mild conditions. nih.govchesci.com

Table 2: Enzymatic Approaches for Dicarboxylic Acid (DCA) Synthesis
Enzymatic Pathway/EnzymeOrganism/SourceSubstrate TypeProduct TypeReference
ω-OxidationAlkane-assimilating microbes (e.g., Corynebacterium, E. coli)Alkanes, Fatty AcidsLong-chain α,ω-dicarboxylic acids nih.govacs.orgmicrobiologyresearch.org
LipaseMicrobial (e.g., Candida antarctica)Dicarboxylic acids, AlcoholsDiesters chesci.com
Lipase (for polymerization)Candida antarctica Lipase B (CALB)Muconic acid derivatives, DiolsUnsaturated Polyesters rug.nl

Role as Precursors in Secondary Metabolite Biosynthesis (Non-Human Organisms)

Primary metabolites, such as those from the shikimate or acetate-malonate pathways, serve as the foundational building blocks for the vast array of secondary metabolites found in plants and fungi. viper.ac.inmdpi.com These secondary compounds are not essential for primary growth but play crucial roles in defense, communication, and ecological interactions. mdpi.comnih.gov

A direct link between pentenedioic acid and secondary metabolism has been identified in fungi. Research on the soil-derived fungus Gongronella butleri led to the isolation of eight new 2-pentenedioic acid derivatives. nih.gov These novel compounds feature a 2-pentenedioic acid core structure that is substituted with a 2-alkyl chain, demonstrating that this dicarboxylic acid serves as a structural scaffold for the biosynthesis of a family of secondary metabolites in this organism. nih.gov This finding underscores the role of simple dicarboxylic acids as precursors in the generation of more complex and structurally diverse natural products in non-human organisms. In endophytic fungi like Cladosporium cladosporioides, the production of secondary metabolites, including terpenoids, can be influenced by precursors present in their host plant, indicating a complex interplay in natural product biosynthesis. mdpi.com

Formation as Degradation Products in Natural Biochemical Processes (e.g., Lignin (B12514952) Oxidation)

Pentenedioic acid structures can be formed during the breakdown of complex natural polymers. This compound, an isomer of pentenedioic acid, has been identified as one of the degradation products resulting from the partial wet oxidation of alkali lignin. scientificlabs.com Lignin, a highly complex aromatic polymer found in plant cell walls, is notoriously resistant to degradation. aimspress.com

The biological degradation of lignin, carried out by organisms such as the white-rot fungus Phanerochaete chrysosporium, involves powerful extracellular enzymes like lignin peroxidases and manganese peroxidases. aimspress.comnih.gov This process breaks the polymer into a variety of smaller, low-molecular-weight compounds. Studies on the degradation of spruce wood lignin by P. chrysosporium have detected numerous products, including acyclic dicarboxylic acids such as 2,4-hexadiene-1,6-dioic acids (muconic acids), which are structurally very similar to pentenedioic acid. aimspress.com The thermal degradation of lignin also yields a variety of compounds, including unsaturated structures derived from the cleavage of the polymer's side chains. cellulosechemtechnol.ro

Exploration of Engineered Pathways for Biorenewable Chemical Production

The production of chemicals from renewable feedstocks using engineered microorganisms is a cornerstone of the modern bio-based economy. sciepublish.comnih.gov Dicarboxylic acids, including this compound, are among the target molecules for such bio-manufacturing efforts. sciepublish.combohrium.com Since the natural biosynthetic pathway for this compound is limited to certain anaerobic microbes and is not suitable for industrial-scale production, researchers have focused on developing alternative microbial production methods. sciepublish.com

Metabolic engineering and synthetic biology provide the tools to construct novel, non-natural biosynthesis pathways in host organisms like E. coli. sciepublish.comresearchgate.net These strategies involve the rational design and modification of microbial metabolism, including eliminating competing pathways, enhancing target pathways, and balancing cofactors to improve production efficiency. bohrium.com For example, pathways can be designed to convert central metabolites like acetyl-CoA and succinyl-CoA into target dicarboxylic acids. mdpi.com The development of such engineered pathways aims to create efficient microbial cell factories capable of producing valuable C5 chemicals like this compound from renewable starting materials such as glucose. sciepublish.comnih.gov

Table 3: Strategies in Engineered Bioproduction of Dicarboxylic Acids
StrategyDescriptionTarget Product ExampleReference
Heterologous Pathway ExpressionIntroducing genes from other organisms to create a new metabolic pathway in a host microbe.This compound sciepublish.com
Metabolic Flux OptimizationRedirecting the flow of metabolites towards the desired product by modifying native pathways.Adipic Acid bohrium.commdpi.com
Pathway Design and AssemblyUsing computational algorithms to design and assemble novel, balanced biochemical pathways from a database of reactions.Various biochemicals nih.gov

Applications of Cis Pentenedioic Acid in Chemical Science and Advanced Materials

Utilization as a Monomer in Polymer Synthesis and Modification

Dicarboxylic acids are crucial monomers for the production of widely used polymers like polyesters and polyamides. acs.org While extensive research has been conducted on dicarboxylic acids derived from renewable resources, the specific use of cis-pentenedioic acid in this context is an area of growing interest. acs.org The geometry of the double bond in unsaturated polymers significantly influences their thermal and mechanical properties. nih.gov For instance, polymers with a high cis-alkene content often exhibit distinct characteristics compared to their trans counterparts. nih.govgoogle.com

The development of stereoretentive acyclic diene metathesis (ADMET) polymerization has opened new avenues for creating polymers with controlled cis/trans ratios. nih.gov This technique allows for the synthesis of all-cis polyesters, polycarbonates, polyethers, and polysulfites, demonstrating the potential to tailor polymer properties by carefully selecting monomers like cis-pentenedioic acid derivatives. nih.gov The ability to control the stereochemistry of the polymer backbone is critical for designing materials with specific functionalities. nih.gov

Although direct polymerization of cis-pentenedioic acid is not as commonly documented as that of other dicarboxylic acids like adipic acid for nylon-6,6 production, its derivatives, such as diethyl pent-2-enedioate, are recognized compounds in polymer chemistry. nih.govresearchgate.net The presence of the double bond offers a site for post-polymerization modification, allowing for further functionalization of the polymer chain. This can be exploited to introduce cross-linking, alter solubility, or attach other chemical moieties to tailor the final properties of the material.

Polymer TypeMonomer ClassPotential Application
PolyestersDicarboxylic AcidsTunable thermal and mechanical properties
PolyamidesDicarboxylic AcidsHigh-performance fibers and plastics
PolycarbonatesDiols/Dicarboxylic AcidsEngineering thermoplastics
PolyethersDiolsElastomers and resins

Role as a Building Block in Complex Organic Molecule Synthesis

Cis-pentenedioic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its bifunctional nature, with two carboxylic acid groups and a reactive double bond, allows for a variety of chemical transformations. Organic chemists utilize such structures as starting materials to construct intricate molecular architectures. acs.org

For example, derivatives of pentenedioic acid have been employed in the synthesis of novel peptidic nucleic acid (PNA) analogues. acs.org PNAs are synthetic mimics of DNA and RNA, and the incorporation of building blocks derived from pentenedioic acid can influence their structural and binding properties. The synthesis of complex natural products and their analogues also often relies on the strategic use of such multifunctional building blocks. The controlled modification of both the carboxylic acid groups and the double bond enables the construction of stereochemically rich and functionally diverse molecules.

The synthesis of novel molecules with potential therapeutic applications has been explored starting from related structures like cis-pinonic acid, which is transformed through various chemical reactions. calstate.edu This highlights a general strategy where a readily available starting material is systematically modified to generate a library of new compounds for biological screening. calstate.edu

Precursor for Heterocyclic Compound Synthesis (e.g., Pyranone Derivatives)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Cis-pentenedioic acid and its derivatives can serve as precursors for the synthesis of various heterocyclic systems. For instance, the reaction of related glutaconic acid can lead to the formation of pyrone derivatives. researchgate.net Pyrone and its derivatives are known to exhibit a wide range of biological activities and are scaffolds for the development of antiviral agents. google.com

The synthesis of hydrazone derivatives of pentenedioic acid has been reported, leading to the formation of metal-organic complexes. researchgate.netresearchgate.net These complexes can exhibit interesting structural and electronic properties, with potential applications in catalysis and materials science. researchgate.net The reaction of α-ketoglutaric acid, a related dicarboxylic acid, with methyl carbazate (B1233558) in the presence of metal ions yields metal-Schiff base complexes. researchgate.netresearchgate.net These reactions demonstrate the utility of dicarboxylic acids in constructing complex coordination compounds.

Heterocyclic SystemPrecursor TypePotential Application
Pyranone DerivativesDicarboxylic AcidsAntiviral agents, pharmaceuticals
Hydrazone ComplexesDicarboxylic Acid DerivativesCatalysis, materials science
Schiff Base ComplexesDicarboxylic Acid DerivativesCoordination chemistry, sensors

Applications in Chemo-Enzymatic Synthetic Strategies

Chemo-enzymatic synthesis combines the advantages of traditional chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is particularly valuable for the synthesis of chiral molecules. Cis-pentenedioic acid and its derivatives have been utilized in chemo-enzymatic strategies to produce enantiomerically pure compounds. acs.orgacs.orgdatapdf.com

For example, a chemo-enzymatic approach has been employed for the enantioselective synthesis of functionalized (S)-glutamate analogues. acs.org These strategies often involve the use of enzymes like aminotransferases to introduce chirality with high precision. acs.org The synthesis of a selective inhibitor of a human excitatory amino acid transporter subtype was achieved through a chemo-enzymatic pathway involving a pentanedioic acid derivative. acs.orgdatapdf.com Similarly, the four stereoisomers of L-2-(2-carboxycyclobutyl)glycine were synthesized from corresponding cis and trans-2-oxalylcyclobutanecarboxylic acids using enzymes. acs.org

These examples underscore the power of combining chemical synthesis with biocatalysis to access complex and biologically active molecules that would be difficult to obtain through purely chemical means. The use of enzymes allows for reactions to be conducted under mild conditions, often with high stereoselectivity, which is a significant advantage in modern organic synthesis. ntnu.no

Synthesis and Characterization of Cis Pentenedioic Acid Derivatives and Analogues

Synthesis and Properties of Amide and Ester Derivatives

The synthesis of amide and ester derivatives of cis-pentenedioic acid can be achieved through standard transformations of carboxylic acids. The corresponding cyclic anhydride (B1165640), glutaconic anhydride, which can be prepared from either the cis or trans isomer of the diacid, serves as a key intermediate in many of these synthetic routes. wikipedia.orglibretexts.org

Amide Synthesis:

Primary, secondary, and tertiary amides of cis-pentenedioic acid can be synthesized through several established methods. masterorganicchemistry.com The reaction of cis-pentenedioic acid with amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), facilitates the formation of the amide bond under mild conditions. masterorganicchemistry.com Alternatively, conversion of the diacid to its more reactive diacyl chloride, followed by reaction with an amine, is a common strategy. masterorganicchemistry.com

A prevalent method involves the use of glutaconic anhydride. The reaction of the anhydride with ammonia (B1221849) or a primary or secondary amine initially opens the ring to form a mono-amide carboxylic acid, which can then be further functionalized or cyclized. libretexts.org

Ester Synthesis:

Esterification of cis-pentenedioic acid can be accomplished by reacting the diacid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. uomustansiriyah.edu.iqlibretexts.org This reaction is typically reversible. libretexts.org Similar to amide synthesis, the use of glutaconic anhydride provides an efficient route to mono-esters upon reaction with an alcohol. libretexts.org The resulting mono-ester can then be subjected to a second esterification step if the diester is the desired product.

The properties of the resulting amides and esters are influenced by the nature of the substituent on the nitrogen or oxygen atom, respectively. These properties include melting point, boiling point, solubility, and spectroscopic characteristics.

Table 1: General Synthetic Routes to cis-Pentenedioic Acid Amides and Esters

DerivativeStarting MaterialReagents and ConditionsGeneral Product
Diamidecis-Pentenedioic acidAmine, Coupling Agent (e.g., DCC)N,N'-Disubstituted-cis-pentenediamide
DiamideGlutaconic anhydrideExcess AmineN,N'-Disubstituted-cis-pentenediamide
Diestercis-Pentenedioic acidAlcohol, Acid CatalystDialkyl-cis-pentenedioate
MonoesterGlutaconic anhydrideAlcoholAlkyl hydrogen cis-pentenedioate

Exploration of Substituted Pentenedioic Acid Analogues and their Chemical Behavior

The introduction of substituents onto the carbon backbone of cis-pentenedioic acid leads to a diverse range of analogues with modified chemical properties and reactivity. The position and nature of the substituent significantly influence the electronic and steric environment of the molecule.

The synthesis of substituted pentanedioic acid analogues often involves the reaction of substituted glutaric anhydrides with various nucleophiles. acs.org For example, 3-substituted glutaric anhydrides can react with chiral secondary alcohols in processes that exhibit prochiral recognition. acs.org

Unsaturated 3-arylglutaconic acid anhydrides are valuable precursors for the synthesis of substituted piperidinones. mdpi.com Reaction with imines leads to the formation of lactones which can subsequently decarboxylate. These intermediates can then undergo further transformations, such as stereoselective hydrogenation, to yield highly substituted piperidine (B6355638) structures. mdpi.com

The chemical behavior of these analogues is dictated by the interplay of the substituent's electronic effects (inductive and resonance) and steric hindrance. For instance, an electron-withdrawing group can increase the acidity of the carboxylic acid protons, while a bulky substituent may hinder the approach of reactants to the carboxylic acid groups or the double bond.

Table 2: Examples of Substituted Pentenedioic Acid Analogues and Their Precursors

Analogue TypePrecursorKey Reaction
3-Aryl-substituted3-Arylthis compound anhydrideReaction with imines
Heterocyclic-fusedGlutaric anhydrideReaction with heterocyclic imines
Substituted PiperidinesUnsaturated 3-arylthis compound anhydridesReaction with imines followed by hydrogenation

Structure-Reactivity Relationships in Functionalized Derivatives

The relationship between the structure of functionalized cis-pentenedioic acid derivatives and their chemical reactivity is a crucial aspect of their chemistry. The geometric constraint of the cis double bond, combined with the nature and position of functional groups, governs the molecule's behavior in chemical reactions.

In amide and ester derivatives, the electronic properties of the substituents on the nitrogen or oxygen atoms can influence the reactivity of the carbonyl groups. For example, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

For substituted analogues, the position of the substituent relative to the double bond and the carboxylic acid groups is paramount. A substituent at the C3 position can exert significant steric and electronic effects on both functional groups. The stereochemistry of these derivatives also plays a critical role in their reactivity, particularly in reactions involving chiral reagents or catalysts.

The principles of structure-activity relationships (SAR) are often applied to understand how modifications to the molecular structure affect a specific chemical or biological activity. nih.govresearchgate.net For instance, in the context of medicinal chemistry, systematic modifications to a lead compound, which could be a derivative of cis-pentenedioic acid, are made to optimize its desired properties. acs.orgresearchgate.net While specific SAR studies on cis-pentenedioic acid derivatives are not extensively documented in the provided search results, the general principles suggest that variations in substituent size, lipophilicity, and electronic character would significantly impact their reactivity and potential applications.

Table 3: Factors Influencing Structure-Reactivity Relationships

Structural FeatureInfluence on Reactivity
cis-Alkene GeometryConstrains the molecule, influencing intramolecular interactions and the approach of reactants.
Substituent Position (e.g., C3)Steric hindrance and electronic effects on both the double bond and carboxylic acid groups.
Substituent NatureElectron-donating or electron-withdrawing groups alter the electronic density and reactivity of functional groups.
Functional Group Type (Amide vs. Ester)Differences in the electronic nature of nitrogen and oxygen affect the properties of the carbonyl group.

Environmental Chemistry and Degradation Studies of Pentenedioic Acid Isomers

Formation as Atmospheric Oxidation Products and their Environmental Fate

Low molecular weight dicarboxylic acids (DCAs) are significant components of water-soluble organic aerosols, where they can constitute up to 50% of the organic aerosol mass. thescipub.com Their formation in the atmosphere is primarily a secondary process, resulting from the oxidation of various volatile organic compounds (VOCs) from both biogenic and anthropogenic sources. researchgate.net

The key atmospheric formation pathways for pentenedioic acid isomers and related dicarboxylic acids include:

Ozonolysis of Cyclic Alkenes: The gas-phase ozonolysis of cyclic alkenes is a significant source of dicarboxylic acids. For instance, the ozonolysis of cyclohexene (B86901), a common anthropogenic VOC, leads to the formation of several DCAs, including glutaric acid (pentanedioic acid) and adipic acid. researchgate.net Experiments involving cyclohexene ozonolysis have identified the formation of ester oligomers, such as pentanedioic acid mono-(3-carboxy-propyl)ester, within secondary organic aerosols. copernicus.org

Oxidation of Unsaturated Fatty Acids: Biogenic unsaturated fatty acids, such as oleic acid and linoleic acid, are important precursors for atmospheric DCAs. thescipub.comacs.org These fatty acids, emitted from sources like cooking, traffic, and marine biological activity, undergo oxidation in the atmosphere to form a range of dicarboxylic acids. thescipub.comresearchgate.net Azelaic acid (C9), for example, is a known oxidation product of oleic acid and is considered a precursor to smaller DCAs. thescipub.comresearchgate.net

Photooxidation in Atmospheric Droplets: Dicarboxylic acids can be formed within cloud and fog droplets through oxidation by hydroxyl (•OH) radicals. thescipub.com Longer-chain DCAs can act as precursors to smaller ones, like pentenedioic acid, through these aqueous-phase photooxidation processes. thescipub.com

Once formed in the atmosphere, these water-soluble DCAs can influence the climate by acting as cloud condensation nuclei (CCN). thescipub.com Their environmental fate involves atmospheric transport, deposition via precipitation, and subsequent degradation in terrestrial and aquatic environments. researchgate.net Rainwater analysis has confirmed the presence of pentanedioic acid, indicating its removal from the atmosphere through wet deposition. acs.org

Biodegradation and Abiotic Degradation Mechanisms in Various Environmental Matrices

The persistence of pentenedioic acid isomers in the environment is determined by their susceptibility to biodegradation and abiotic degradation processes.

Biodegradation: Microorganisms play a crucial role in the breakdown of pentenedioic acid and its derivatives.

Metabolic Breakdown: Pentenedioic acid has been identified as a metabolic intermediate in the biodegradation of more complex organic compounds. For example, during the biodegradation of the synthetic estrogen 17α-Ethinylestradiol by bacterial strains of the genus Aeromonas, pentenedioic acid was detected as one of the breakdown products. mdpi.com

Herbicide Degradation: In soil environments, 3-(2,4,6-trimethylphenyl)pentanedioic acid is a major soil metabolite of the herbicide tralkoxydim (B8805380). herts.ac.uk This indicates that microbial action on the parent herbicide leads to the formation of this pentenedioic acid derivative, which is then subject to further degradation. herts.ac.uk

General Biodegradability: Pentanedioic acid esters are generally considered to be biodegradable. ontosight.aiontosight.ai Research on chelating agents has also explored derivatives like 2-((1,2-dicarboxyethyl)amino)pentanedioic acid (IGSA), which was found to be highly biodegradable (72% in 28 days), suggesting its potential as an environmentally friendly alternative to persistent compounds like EDTA. acs.org

Abiotic Degradation: Non-biological processes also contribute to the transformation of pentenedioic acid isomers.

Hydrolysis: Esters of pentenedioic acid can undergo hydrolysis, breaking down into the parent acid and corresponding alcohols. This process is a key degradation pathway for microplastics derived from biodegradable polyesters. In studies simulating the ageing of such microplastics in seawater, pentanedioic acid was identified among the dicarboxylic acids released due to hydrolysis. researchgate.net

Photodegradation: In aqueous environments, photo-Fenton processes can lead to the degradation of organic acids. For instance, the degradation of citric acid in the presence of Fe(III) complexes can form 2-hydroxy-2-pentenedioic acid as an intermediate. mdpi.com This intermediate is then susceptible to further oxidation by hydroxyl radicals. mdpi.com

The table below summarizes research findings on the degradation of pentenedioic acid isomers.

Degradation ProcessMatrixPrecursor/CompoundFindingReference
BiodegradationAcid Mine Drainage17α-EthinylestradiolPentenedioic acid was identified as a biodegradation product by Aeromonas genus bacteria. mdpi.com
BiodegradationSoilTralkoxydim (herbicide)3-(2,4,6-trimethylphenyl)pentanedioic acid is a major soil metabolite. herts.ac.uk
BiodegradationAqueous Solution2-((1,2-dicarboxyethyl)amino)pentanedioic acid (IGSA)Showed high biodegradability (72% in 28 days). acs.org
Abiotic Degradation (Hydrolysis)Artificial SeawaterBiodegradable Copolyester MicroplasticsPentanedioic acid was detected as a leached degradation product after accelerated ageing. researchgate.net
Abiotic Degradation (Photo-Fenton)WaterCitric Acid2-hydroxy-2-pentenedioic acid formed as a degradation intermediate. mdpi.com

Occurrence and Distribution in Environmental Samples and Associated Sources

Pentenedioic acid isomers have been detected in various environmental samples, originating from both natural and anthropogenic sources.

Atmospheric Aerosols: As products of atmospheric oxidation, dicarboxylic acids are commonly found in urban and remote aerosols. A study in urban Tokyo detected glutaric acid (pentanedioic acid) in aerosol samples with concentrations ranging from 3.2 to 36 ng/m³. researchgate.net The seasonal variation of these acids, with higher concentrations often observed alongside increased solar radiation and temperature, supports their secondary formation mechanism. researchgate.net

Precipitation: The presence of pentanedioic acid in rainwater samples from New Brunswick, NJ, confirms its atmospheric occurrence and subsequent removal via wet deposition. acs.org

Soils and Plants: Some pentenedioic acid derivatives occur naturally. For example, Z-2-oxo-4-methyl-3-pentene-1,5-dioic acid has been found in high concentrations in the leaves and stems of tulips. researchgate.net Anthropogenic activities also contribute to their presence in soil; for instance, the use of the herbicide tralkoxydim leads to the formation of 3-(2,4,6-trimethylphenyl)pentanedioic acid in soil. herts.ac.uk

Aquatic Systems: Pentenedioic acid and its esters have been identified in suspect and non-target screening of marine environments. One study detected pentanedioic acid, bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester, a surfactant, in 90-97% of biota and sediment samples. au.dk Furthermore, the abiotic degradation of biodegradable microplastics in seawater has been shown to release pentenedioic acid into the marine environment. researchgate.net

The following table presents data on the occurrence and concentration of pentenedioic acid and its derivatives in different environmental matrices.

Environmental MatrixCompoundConcentration/OccurrenceLocationSource/Reference
Urban AerosolGlutaric Acid (Pentanedioic acid)3.2 - 36 ng/m³Tokyo, Japan researchgate.net
RainwaterPentanedioic AcidDetected in at least one of 11 samplesNew Brunswick, NJ, USA acs.org
Plant Tissue (Tulip)Z-2-oxo-4-methyl-3-pentene-1,5-dioic acid~10% of dry weight (maximum) in leaves and stemsNot specified researchgate.net
Soil3-(2,4,6-trimethylphenyl)pentanedioic acidMajor metabolite of tralkoxydim herbicideNot specified herts.ac.uk
Marine Biota/SedimentPentanedioic acid, bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] esterDetected in 90-97% of samplesDenmark au.dk

Future Research Directions and Methodological Advancements for Cis Pentenedioic Acid

Development of Novel and More Efficient Stereoselective Synthetic Methods

The creation of enantiomerically pure materials is a significant challenge in chemistry, particularly for compounds with multiple stereogenic centers. uq.edu.au The development of novel and more efficient stereoselective synthetic methods for cis-pentenedioic acid and its derivatives is crucial for its application in pharmaceuticals and other specialized fields. Current research is focused on several promising areas:

Organocatalysis: This approach offers significant potential for controlling the stereoselectivity of reactions that form multiple bonds. researchgate.net

Multi-component Reactions: Highly stereoselective, three-component methods are being developed to synthesize complex molecules like pyrrolidine (B122466) and pyrrolizidine (B1209537) derivatives containing spirooxindole structures. researchgate.net

Chiral Building Blocks: Amino acids are being utilized as chiral building blocks for the synthesis of complex molecules. core.ac.uk For instance, L-glutamic acid is a starting material for the stereoselective synthesis of certain piperidine (B6355638) derivatives. google.com

Future work will likely focus on refining these methods to improve yields, reduce reaction times, and minimize the use of hazardous reagents, contributing to greener and more sustainable chemical synthesis. researchgate.net

Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms is critical for optimizing chemical processes. Advanced in situ spectroscopic techniques are powerful tools for studying the transient changes and complex reactions that occur during the synthesis and modification of cis-pentenedioic acid. youtube.com These techniques allow researchers to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediate species, and the influence of various reaction parameters. youtube.comresearchgate.net

Key spectroscopic methods and their applications include:

In Situ Infrared (IR) Spectroscopy: This technique can be used to identify surface species and monitor their concentration changes over time, helping to distinguish between active and spectator species in a catalytic reaction. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful tool for analyzing the structural dynamics of materials like metal-organic frameworks (MOFs), which can be synthesized using aliphatic dicarboxylates. mdpi.com

Raman Spectroscopy: In situ Raman spectroscopy is another valuable technique for probing the chemical bonding and identifying intermediates formed during electrochemical reactions. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS): These techniques provide information about the electronic structure and chemical state of catalysts, which is crucial for understanding their activity and stability. researchgate.net

The data gathered from these advanced spectroscopic methods can be used to develop more accurate reaction models and to design more efficient and selective catalytic systems for the production of cis-pentenedioic acid and its derivatives. consensus.app

Enhanced Integration of Computational and Experimental Approaches for Deeper Mechanistic Insights

The combination of computational modeling and experimental studies provides a powerful synergy for gaining a deeper understanding of reaction mechanisms. researchgate.net Theoretical calculations can predict reaction pathways, transition states, and the properties of intermediates, while experimental work can validate these predictions and provide real-world data. researchgate.netacs.org

Recent examples of this integrated approach include:

Quantum Mechanics (QM) Calculations: QM cluster model calculations have been used to understand the binding of inhibitors to enzymes, providing insights that can guide the design of new drugs. acs.org

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and reactivity of molecules, helping to explain experimental observations. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into processes like the adsorption of inhibitors on a metal surface. researchgate.net

The continued development of computational methods and their closer integration with experimental research will be essential for unraveling the complex mechanisms involved in the synthesis and reactions of cis-pentenedioic acid, leading to more rational and efficient process design. acs.org

Exploration of New Biocatalytic Pathways for Sustainable Production

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. mdpi-res.comeuropa.eu The use of enzymes or whole-cell systems can lead to highly selective reactions under mild conditions, reducing energy consumption and the formation of unwanted byproducts. europa.euresearchgate.net

Key areas of research in the biocatalytic production of dicarboxylic acids like cis-pentenedioic acid include:

Metabolic Engineering: Microorganisms are being engineered to produce a variety of valuable chemicals, including dicarboxylic acids, from renewable feedstocks. sciepublish.com

Enzyme Discovery and Engineering: Researchers are searching for and engineering novel enzymes with improved activity, stability, and selectivity for the production of specific chemical compounds. europa.eu

Fermentation Science: The development of efficient fermentation techniques is crucial for the large-scale and cost-effective production of biocatalysts and the final chemical products. europa.eu

The successful development of biocatalytic routes for cis-pentenedioic acid production has the potential to significantly reduce the environmental impact of its manufacturing and provide a more sustainable supply of this important chemical. researchgate.net

Design of New Functional Materials Utilizing cis-Pentenedioic Acid Scaffolds

The unique structural features of cis-pentenedioic acid make it an attractive building block for the design of new functional materials with a wide range of potential applications. google.com

Current and future research in this area includes:

Metal-Organic Frameworks (MOFs): Aliphatic dicarboxylic acids are used as ligands in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. mdpi.com The flexibility of these ligands can lead to "breathing" MOFs that respond to external stimuli. mdpi.com

Polymers: Dicarboxylic acids are essential monomers for the production of polymers like polyesters and polyamides. researchgate.net The development of bio-based routes to these monomers is a key area of research for creating more sustainable plastics. sciepublish.com

Biomaterials and Scaffolds: Carbamate-based scaffolds incorporating a pentanedioic acid moiety are being investigated for their high binding affinity to prostate-specific membrane antigen (PSMA), with potential applications in medical imaging and therapy. google.com These scaffolds can be designed to be biodegradable and have specific mechanical properties for applications in tissue engineering. researchgate.net

Protein Scaffolding Systems: Researchers are designing genetically programmable protein scaffolding systems that can self-assemble into robust, macroscale materials for applications such as cell-free enzyme immobilization. biorxiv.org

The ability to tailor the properties of these materials by modifying the cis-pentenedioic acid scaffold opens up exciting possibilities for the development of advanced materials with novel functionalities.

Q & A

Q. How to formulate a FINER-compliant research question for cis-Pentenedioic acid’s role in metabolic pathways?

  • Methodological Answer : Align with FINER criteria:
  • Feasible : Access to isotopically labeled 13^{13}C-cis-Pentenedioic acid for tracer studies.
  • Novel : Investigate understudied interactions with mitochondrial enzymes.
  • Ethical : Use in vitro models (e.g., hepatocyte cell lines) before animal trials.
  • Relevant : Link to metabolic disorders like type 2 diabetes.
    Literature reviews should prioritize primary sources from ACS journals or Bioorganic Chemistry, annotated with citation managers (e.g., Zotero) to track gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.